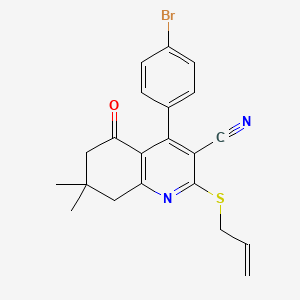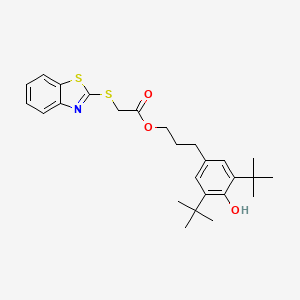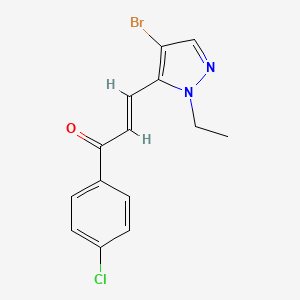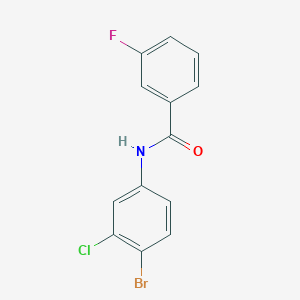![molecular formula C18H18ClN5O B4610889 N-(4-chlorobenzyl)-2-[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B4610889.png)
N-(4-chlorobenzyl)-2-[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]acetamide
Descripción general
Descripción
N-(4-chlorobenzyl)-2-[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]acetamide is a useful research compound. Its molecular formula is C18H18ClN5O and its molecular weight is 355.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.1199879 g/mol and the complexity rating of the compound is 430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
ACAT Inhibitor for Disease Treatment
A closely related compound, 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604), has been identified as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1. This compound shows potential for the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Antimicrobial and Antitubercular Activities
Another study synthesized derivatives of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide and screened them for antimicrobial, antifungal, and antitubercular activities. These compounds showed a wide range of biological activities, including potential applications in treating infectious diseases (MahyavanshiJyotindra et al., 2011).
Anticancer Agent
A study explored N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide for its anticancer properties. The modification of the acetamide group in this compound to alkylurea significantly improved its antiproliferative activities against human cancer cell lines, suggesting its potential as an effective anticancer agent with low toxicity (Wang et al., 2015).
Cholinesterase Inhibition
New synthetic 1,2,4-triazole derivatives, including compounds similar to N-(4-chlorobenzyl)-2-[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]acetamide, have been studied for their inhibitory potential against acetylcholinesterase and butyrylcholinestrase. This research suggests potential applications in treating neurodegenerative diseases like Alzheimer's (Riaz et al., 2020).
Synthesis and Biological Assessment
Further research includes the synthesis and biological assessment of various [1,2,4]triazolo[4,3-a]pyridine derivatives with potential pharmacological activities. These studies contribute to the development of new therapeutic agents (Karpina et al., 2019).
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c1-2-24-16(22-23-18(24)15-5-3-4-10-20-15)11-17(25)21-12-13-6-8-14(19)9-7-13/h3-10H,2,11-12H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUOAFRAQLYFHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1C2=CC=CC=N2)CC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(4-fluorophenyl)-4-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B4610825.png)
![2-bromo-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4610835.png)
![3-allyl-2-(propylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4610839.png)
![(3-chlorophenyl)[1-(3-furoyl)-3-piperidinyl]methanone](/img/structure/B4610847.png)
![1-[(4-ethylphenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine hydrochloride](/img/structure/B4610852.png)
![5-[4-(allyloxy)benzylidene]-2-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4610861.png)

![2-(1-{[4-(2-fluorophenyl)-1-piperazinyl]acetyl}-3-oxo-2-piperazinyl)-N-phenylacetamide](/img/structure/B4610886.png)
![5-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4610892.png)

![4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-[1-(phenylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4610912.png)
